Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate is an organic compound with a molecular formula of C11H10O3. It is known for its applications in organic synthesis and as a building block in various chemical reactions. The compound features a methoxy group and a prop-2-yn-1-yloxy group attached to a benzoate core, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate typically involves the esterification of 2-methoxy-4-hydroxybenzoic acid with propargyl alcohol in the presence of a suitable catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of biochemical probes and sensors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets through UV light-induced reactions. This property makes it useful in photoaffinity labeling and other biochemical applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(prop-2-yn-1-yloxy)benzoate: Similar in structure but lacks the methoxy group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar but with a different core structure.
2-methoxy-4-(prop-2-en-1-yl)phenol: Similar but with a prop-2-en-1-yl group instead of prop-2-yn-1-yloxy.
Uniqueness
Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate is unique due to the presence of both methoxy and prop-2-yn-1-yloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
85607-72-3 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-methoxy-4-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C12H12O4/c1-4-7-16-9-5-6-10(12(13)15-3)11(8-9)14-2/h1,5-6,8H,7H2,2-3H3 |
InChI Key |
MOIJEPMLLZADFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC#C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.